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molecular formula C15H12N2O7 B8811282 Bis(4-methoxy-3-nitrophenyl)methanone CAS No. 100881-20-7

Bis(4-methoxy-3-nitrophenyl)methanone

Cat. No. B8811282
M. Wt: 332.26 g/mol
InChI Key: BDOHQEPUDCPQMJ-UHFFFAOYSA-N
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Patent
US05480965

Procedure details

To a sealed glass reaction vessel equipped with a stirrer, thermometer and reflux condenser, 84 g (0.253 mol) of the above 3,3'-dinitro-4,4'-dimethoxybenzophenone, 420 g of N,N-dimethylformamide and 2.52 g of 5% palladium/alumina catalyst (N.E. Chemcat Co.) were charged and reacted in a hydrogen atmosphere at 45°~55° C. for 3 hours. After finishing the reaction, the catalyst was filtered. The filtrate was heated to 80° C. and then 1275 g of water was added and cooled to temperature to crystallize the desired product. The precipitated crystals were filtered and recrystallized from isopropylalcohol (IPA) to obtain 27 g (39% yield) of 3,3'-diamino-4,4'-dimethoxybenzophenone as light yellow crystals.
Quantity
84 g
Type
reactant
Reaction Step One
Quantity
2.52 g
Type
catalyst
Reaction Step One
Quantity
420 g
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:5]=[C:6]([CH:20]=[CH:21][C:22]=1[O:23][CH3:24])[C:7]([C:9]1[CH:14]=[CH:13][C:12]([O:15][CH3:16])=[C:11]([N+:17]([O-])=O)[CH:10]=1)=[O:8])([O-])=O.[H][H]>[Pd].CN(C)C=O>[NH2:17][C:11]1[CH:10]=[C:9]([CH:14]=[CH:13][C:12]=1[O:15][CH3:16])[C:7]([C:6]1[CH:20]=[CH:21][C:22]([O:23][CH3:24])=[C:4]([NH2:1])[CH:5]=1)=[O:8]

Inputs

Step One
Name
Quantity
84 g
Type
reactant
Smiles
[N+](=O)([O-])C=1C=C(C(=O)C2=CC(=C(C=C2)OC)[N+](=O)[O-])C=CC1OC
Name
Quantity
2.52 g
Type
catalyst
Smiles
[Pd]
Name
Quantity
420 g
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
To a sealed glass reaction vessel
CUSTOM
Type
CUSTOM
Details
equipped with a stirrer
TEMPERATURE
Type
TEMPERATURE
Details
thermometer and reflux condenser
CUSTOM
Type
CUSTOM
Details
the reaction
FILTRATION
Type
FILTRATION
Details
the catalyst was filtered
ADDITION
Type
ADDITION
Details
1275 g of water was added
TEMPERATURE
Type
TEMPERATURE
Details
cooled to temperature
CUSTOM
Type
CUSTOM
Details
to crystallize the desired product
FILTRATION
Type
FILTRATION
Details
The precipitated crystals were filtered
CUSTOM
Type
CUSTOM
Details
recrystallized from isopropylalcohol (IPA)

Outcomes

Product
Name
Type
product
Smiles
NC=1C=C(C(=O)C2=CC(=C(C=C2)OC)N)C=CC1OC
Measurements
Type Value Analysis
AMOUNT: MASS 27 g
YIELD: PERCENTYIELD 39%
YIELD: CALCULATEDPERCENTYIELD 39.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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